![molecular formula C22H22N2O3S B298869 4-{[3-Isobutyl-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}phenyl acetate](/img/structure/B298869.png)
4-{[3-Isobutyl-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}phenyl acetate
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Overview
Description
4-{[3-Isobutyl-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}phenyl acetate, also known as ITA, is a thiazolidinone derivative that has been synthesized and studied for its potential applications in various fields of scientific research.
Mechanism of Action
4-{[3-Isobutyl-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}phenyl acetate has been found to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory prostaglandins. This inhibition leads to a decrease in inflammation and pain. 4-{[3-Isobutyl-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}phenyl acetate has also been found to induce apoptosis, or programmed cell death, in cancer cells by activating the caspase-3 pathway.
Biochemical and Physiological Effects:
4-{[3-Isobutyl-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}phenyl acetate has been found to have various biochemical and physiological effects, including the inhibition of COX-2 activity, the induction of apoptosis in cancer cells, and the potential to act as a fluorescent probe for the detection of metal ions.
Advantages and Limitations for Lab Experiments
4-{[3-Isobutyl-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}phenyl acetate has several advantages for use in lab experiments, including its ease of synthesis and its potential applications in various fields of research. However, 4-{[3-Isobutyl-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}phenyl acetate also has limitations, including its potential toxicity and the need for further studies to determine its efficacy and safety.
Future Directions
There are several potential future directions for the study of 4-{[3-Isobutyl-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}phenyl acetate, including further studies on its potential as an anti-inflammatory and anticancer agent, as well as its potential applications in the detection of metal ions. Additionally, further studies are needed to determine the safety and efficacy of 4-{[3-Isobutyl-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}phenyl acetate for use in humans.
Synthesis Methods
4-{[3-Isobutyl-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}phenyl acetate can be synthesized using a one-pot reaction of 2-aminobenzoic acid, isobutyraldehyde, and phenyl isothiocyanate. The reaction results in the formation of a thiazolidinone intermediate, which is then reacted with 4-(bromomethyl)phenyl acetate to yield 4-{[3-Isobutyl-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}phenyl acetate.
Scientific Research Applications
4-{[3-Isobutyl-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}phenyl acetate has been studied for its potential use in various scientific research applications, including as a fluorescent probe for the detection of metal ions, as a potential anti-inflammatory agent, and as a potential anticancer agent.
properties
Product Name |
4-{[3-Isobutyl-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}phenyl acetate |
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Molecular Formula |
C22H22N2O3S |
Molecular Weight |
394.5 g/mol |
IUPAC Name |
[4-[(E)-[3-(2-methylpropyl)-4-oxo-2-phenylimino-1,3-thiazolidin-5-ylidene]methyl]phenyl] acetate |
InChI |
InChI=1S/C22H22N2O3S/c1-15(2)14-24-21(26)20(28-22(24)23-18-7-5-4-6-8-18)13-17-9-11-19(12-10-17)27-16(3)25/h4-13,15H,14H2,1-3H3/b20-13+,23-22? |
InChI Key |
KVHPHKDAVOPBHB-FTEWTSQZSA-N |
Isomeric SMILES |
CC(C)CN1C(=O)/C(=C\C2=CC=C(C=C2)OC(=O)C)/SC1=NC3=CC=CC=C3 |
SMILES |
CC(C)CN1C(=O)C(=CC2=CC=C(C=C2)OC(=O)C)SC1=NC3=CC=CC=C3 |
Canonical SMILES |
CC(C)CN1C(=O)C(=CC2=CC=C(C=C2)OC(=O)C)SC1=NC3=CC=CC=C3 |
Origin of Product |
United States |
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